Product packaging for 2,2'-Di(9h-carbazol-9-yl)biphenyl(Cat. No.:CAS No. 592551-54-7)

2,2'-Di(9h-carbazol-9-yl)biphenyl

Cat. No.: B3146227
CAS No.: 592551-54-7
M. Wt: 484.6 g/mol
InChI Key: LYOMPPLHDCWOED-UHFFFAOYSA-N
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Description

2,2'-Di(9h-carbazol-9-yl)biphenyl is a useful research compound. Its molecular formula is C36H24N2 and its molecular weight is 484.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-Bis(9H-carbazole-9-yl)biphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H24N2 B3146227 2,2'-Di(9h-carbazol-9-yl)biphenyl CAS No. 592551-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[2-(2-carbazol-9-ylphenyl)phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)37(31)35-23-11-5-17-29(35)30-18-6-12-24-36(30)38-33-21-9-3-15-27(33)28-16-4-10-22-34(28)38/h1-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOMPPLHDCWOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53)N6C7=CC=CC=C7C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592551-54-7
Record name 2,2'-Di(9H-carbazol-9-yl)biphenyl
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Significance of Carbazole Derivatives in Functional Organic Materials

Carbazole (B46965) and its derivatives are a cornerstone in the development of functional organic materials, primarily due to their exceptional electronic and photophysical properties. nih.govrsc.org The carbazole moiety, a nitrogen-containing heterocyclic aromatic compound, possesses a rigid and planar π-conjugated system. This structure facilitates efficient charge transport, particularly hole transport, making these materials highly suitable for applications in organic electronics. nih.gov

The key attributes of carbazole derivatives that make them significant in this field include:

Excellent Hole-Transporting Properties: The electron-donating nature of the carbazole unit makes these compounds effective as hole transport materials in devices like organic light-emitting diodes (OLEDs).

High Triplet Energy: Many carbazole derivatives exhibit high triplet energy levels, a crucial characteristic for host materials in phosphorescent OLEDs (PhOLEDs), preventing back energy transfer from the phosphorescent dopant. nih.gov

Good Thermal and Morphological Stability: The rigid structure of the carbazole core contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), which are essential for the longevity and reliability of electronic devices. mdpi.com

Tunable Photophysical Properties: The photophysical properties of carbazole derivatives, such as their absorption and emission spectra, can be fine-tuned by introducing various functional groups at different positions on the carbazole core. This allows for the rational design of materials with specific characteristics for targeted applications. nih.gov

The versatility of carbazole derivatives has led to their widespread use in a variety of organic electronic devices, including OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govsigmaaldrich.com

Structural Characteristics and Isomeric Considerations of Biphenyl Bridged Carbazole Systems

The 2,2'-linkage in 2,2'-Di(9H-carbazol-9-yl)biphenyl forces a significant twist in the biphenyl (B1667301) backbone due to steric hindrance between the two carbazole (B46965) units. This twisted conformation is a defining structural feature and has profound implications for its electronic properties. In contrast, the 4,4'-isomer, commonly known as CBP (4,4'-bis(N-carbazolyl)-1,1'-biphenyl), possesses a more linear and planar structure. sigmaaldrich.comresearchgate.net This structural difference between isomers leads to variations in their photophysical and thermal properties.

IsomerLinkage PositionKey Structural FeatureImpact on Properties
This compound 2,2'Twisted biphenyl coreHigh triplet energy, good thermal stability
3,3'-Di(9H-carbazol-9-yl)biphenyl 3,3'Meta-linkage, less linear than 4,4'-Influences frontier molecular orbital levels differently than ortho or para linkage
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) 4,4'More linear and planar structureWidely used as a host material, good charge transport

This table provides a simplified comparison of the structural characteristics and their general impact on the properties of biphenyl-bridged carbazole isomers.

Photophysical Properties and Excited State Dynamics of 2,2 Di 9h Carbazol 9 Yl Biphenyl

Analysis of Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of 2,2'-Di(9H-carbazol-9-yl)biphenyl are primarily dictated by the carbazole (B46965) moieties. In a dilute solution of dichloromethane (B109758) (CH2Cl2), the compound exhibits UV absorption peaks at approximately 237 nm and 295 nm. lab-chemicals.com The absorption spectrum typically shows a broad band from 260 nm to 410 nm, which is characteristic of the carbazole units. nih.gov The lower energy absorption peak, found around 350 nm, is suggestive of the formation of carbazole dimer excimers. nih.gov

When excited at 350 nm, this compound displays a dominant broad emission peak in the blue-violet region, centered at approximately 400 nm. nih.gov This emission is associated with the carbazole excimer. In dichloromethane, a fluorescence peak is observed at 381 nm. lab-chemicals.com The photophysical properties can be influenced by the introduction of different substituents on the carbazole fragment, which can modify its electronic characteristics. nih.gov

PropertyWavelength (nm)Solvent
UV Absorption 237, 295CH2Cl2
Fluorescence Emission 381CH2Cl2

Excited State Energy Levels and Triplet Energy Management Strategies

A critical characteristic of this compound for its applications in organic light-emitting diodes (OLEDs) is its high triplet energy (ET). Materials with high triplet energies are crucial for hosting green and blue phosphorescent emitters, preventing energy back-transfer from the dopant to the host. The triplet energy of carbazole-based materials can be influenced by intermolecular interactions. researchgate.net For instance, in the solid state, these interactions can lead to a red-shift in the phosphorescence spectrum, effectively lowering the triplet energy. researchgate.net

Strategies to manage and maintain a high triplet energy in the solid state often involve the introduction of bulky substituents to the carbazole units. These bulky groups can increase the intermolecular distance, thereby reducing intermolecular interactions and minimizing the red-shift of the triplet energy. researchgate.net For example, the introduction of tert-butyl groups to the carbazole backbone has been shown to be an effective strategy. sigmaaldrich.com The triplet energy levels of carbazole derivatives are often higher than that of widely used host materials like 4,4′-N,N′-dicarbazole-biphenyl (CBP), making them excellent candidates for hosting blue phosphorescent emitters. researchgate.net

Exciton (B1674681) Formation, Migration, and Dissociation Processes

In organic semiconductors like this compound, the absorption of light creates excitons, which are bound electron-hole pairs. The behavior of these excitons, including their formation, movement (migration), and separation (dissociation), is fundamental to the performance of optoelectronic devices.

Singlet and Triplet Exciton Harvesting Efficiencies

In fluorescent OLEDs, only singlet excitons (25% of the total excitons formed) can radiatively decay to produce light. However, in phosphorescent OLEDs, both singlet and triplet excitons (the remaining 75%) can be harvested for light emission through the use of heavy-metal-containing phosphorescent dopants. Host materials like this compound play a crucial role in facilitating the efficient transfer of both singlet and triplet excitons to the guest emitter. Thermally activated delayed fluorescence (TADF) materials represent another strategy to harvest triplet excitons by converting them to singlets through reverse intersystem crossing (RISC), potentially achieving 100% internal quantum efficiency. researchgate.net The efficiency of these processes is highly dependent on the relative energy levels of the host and guest materials.

Energy Transfer Mechanisms in Host-Guest Systems

The efficient transfer of energy from the host material to the guest emitter is paramount for the performance of OLEDs. nih.gov This energy transfer ensures that the light is emitted from the desired dopant, leading to high efficiency and color purity.

Direct Energy Transfer (e.g., Förster and Dexter Mechanisms)

Two primary mechanisms govern short-range energy transfer in host-guest systems: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer.

Förster Resonance Energy Transfer (FRET) is a non-radiative dipole-dipole coupling mechanism. The rate of Förster transfer is strongly dependent on the spectral overlap between the emission of the donor (host) and the absorption of the acceptor (guest), as well as the distance between them (proportional to 1/R^6). Even when the transition dipole moments of the donor and acceptor are orthogonally arranged, ultrafast Förster transfer can occur, enabled by low-frequency ground-state vibrations that break the perfect orthogonality. nih.gov

Dexter energy transfer is a short-range process that involves the exchange of electrons between the donor and acceptor. It requires the wavefunctions of the donor and acceptor to overlap. This mechanism is particularly important for triplet-triplet energy transfer, which is crucial for harvesting triplet excitons in phosphorescent OLEDs. The efficiency of Dexter transfer decays exponentially with the distance between the donor and acceptor.

Endothermic and Exothermic Energy Transfer Pathways

In the realm of organic light-emitting diodes (OLEDs), this compound, often abbreviated as oCBP, primarily functions as a host material. Its principal role is to receive electrical energy and subsequently transfer it to a guest molecule, or dopant, which then emits light. The efficiency of this process is governed by the relative energy levels of the host and guest molecules.

For efficient light emission, the energy transfer from the host's excited state to the guest's excited state must be an exothermic process, meaning it is energetically favorable or "downhill." This requires the host material to possess higher singlet (S₁) and triplet (T₁) excited state energies than the corresponding states of the guest emitter. This compound and its isomers are characterized by high triplet energy levels. acs.org This high triplet energy is particularly crucial for fabricating efficient blue OLEDs, which utilize phosphorescent or TADF emitters. The high energy level of the host ensures that the triplet excitons are effectively confined on the guest emitter, facilitating efficient light emission and preventing back-transfer, which would be an endothermic, energy-wasting process.

Conversely, an endothermic energy transfer pathway from the host to the guest is undesirable as it would require additional thermal energy to proceed and would significantly quench the device's emission efficiency. The molecular design of carbazole-biphenyl derivatives is therefore centered on maintaining a high triplet energy to ensure exothermic transfer to a wide range of emissive dopants.

Thermally Activated Delayed Fluorescence (TADF) Principles

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, potentially achieving 100% internal quantum efficiency without the need for expensive noble metals found in traditional phosphorescent emitters. nih.gov Carbazole derivatives like this compound are instrumental as host materials in TADF-based OLEDs. acs.orgresearchgate.net

The core principle of TADF hinges on the efficient conversion of non-emissive triplet excitons into emissive singlet excitons. This is achieved through a process called reverse intersystem crossing (rISC). For rISC to be effective, the energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) must be exceptionally small (typically < 0.2 eV). nih.govacs.org This small energy gap allows triplet excitons to be converted to singlet excitons using ambient thermal energy, which are then able to decay radiatively, producing "delayed" fluorescence on top of the conventional "prompt" fluorescence.

The molecular structure of this compound, particularly the steric hindrance introduced by the 2,2'-substitution, leads to a significant twist between the carbazole and biphenyl (B1667301) units. This orthogonal geometry helps to separate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn reduces the ΔEST, a key requirement for efficient TADF. nih.govacs.org

Reverse Intersystem Crossing (rISC) Dynamics and Yield

In systems involving carbazole-based donors, rISC rates can be very high, sometimes exceeding 10⁷ s⁻¹. nih.govacs.org This rapid conversion is facilitated by the small ΔEST and the nature of the excited states involved. The yield of TADF is directly dependent on the efficiency of the rISC process. If the rISC rate is significantly faster than the rates of non-radiative triplet decay (knr), then a high quantum yield can be achieved.

The molecular architecture plays a pivotal role. The dihedral angle between the donor (carbazole) and acceptor (biphenyl) units is a key factor. A twisted, orthogonal arrangement, as found in this compound, is known to minimize the ΔEST, which exponentially increases the rISC rate according to the relationship:

krISC ∝ exp(-ΔEST / kBT)

where kB is the Boltzmann constant and T is the temperature. This makes the molecular geometry a crucial design parameter for optimizing rISC dynamics and yield. acs.org

Role of Intermediate Electronic States in Spin-Flip Processes

The spin-flip from a triplet state (total spin S=1) to a singlet state (S=0) during rISC is a quantum mechanically forbidden process that becomes more probable when the S₁ and T₁ states have different electronic characters. In donor-acceptor molecules or host-guest systems relevant to TADF, the lowest singlet state (S₁) often possesses significant charge-transfer (CT) character, where the HOMO is localized on the donor and the LUMO on the acceptor. acs.org In contrast, the lowest triplet state (T₁) is frequently a locally excited (LE) state, confined to either the donor or acceptor moiety.

The rISC process is most efficient when it occurs between states of different orbital nature, for instance, from a locally excited triplet state (³LE) to a charge-transfer singlet state (¹CT). nih.govacs.org The energy of the ³LE state provides a critical intermediate step in the TADF cycle. An efficient rISC pathway can be described as ³LE → ¹CT. nih.govacs.org The spin-orbit coupling (SOC) between these states, while formally weak, becomes effective enough to facilitate the spin-flip when the energy gap (ΔEST) is minimal. The twisted structure of this compound promotes this separation of electronic character between the S₁ and T₁ states, thereby enabling the spin-flip process that is fundamental to TADF. acs.org

Investigation of Exciplex Formation and its Contribution to Luminescence

An exciplex, or excited-state complex, can form between an electron-donating molecule and an electron-accepting molecule when one of them is in an excited state. This phenomenon is another important pathway to achieving TADF in OLEDs. Carbazole derivatives, including this compound, are excellent electron donors and are frequently used to form exciplexes. nih.govacs.orgscienceopen.com

When this compound as a host material is physically mixed with a suitable electron-acceptor molecule, an exciplex can form at the interface between the two materials under electrical excitation. nih.govscienceopen.com The resulting light emission originates from this exciplex state and its wavelength is typically red-shifted compared to the emission of the individual molecules.

Applications in Advanced Optoelectronic Devices Featuring 2,2 Di 9h Carbazol 9 Yl Biphenyl

Organic Light-Emitting Diodes (OLEDs)

The most prominent application of 2,2'-Di(9H-carbazol-9-yl)biphenyl is in the fabrication of high-performance OLEDs. Its utility in this domain is primarily as a host material within the emissive layer, where it plays a crucial role in facilitating efficient light emission.

This compound, sometimes referred to in literature as oCBP, is distinguished by its high triplet energy level. This characteristic is a critical requirement for host materials used with both phosphorescent and thermally activated delayed fluorescence (TADF) emitters. A high triplet energy in the host material is essential to ensure efficient energy transfer to the guest emitter molecules and to prevent the quenching of triplet excitons, which would otherwise reduce the device's quantum efficiency. wikipedia.org

The structure of this compound, with two carbazole (B46965) units attached at the 2,2'-positions of the biphenyl (B1667301) backbone, results in a twisted conformation. This twisting disrupts the π-conjugation across the molecule compared to its more linear isomer, 4,4'-di(9H-carbazol-9-yl)biphenyl (CBP). The reduced conjugation effectively raises the triplet energy level, making oCBP a suitable host for high-energy emitters, particularly those used for blue light emission. researchgate.net In addition to its high triplet energy, its excellent charge balance properties contribute to its effectiveness in these devices.

The optimization of OLED device performance is intricately linked to the design of its multilayer structure. This compound has been effectively utilized in sophisticated device architectures, often as part of a mixed-host system to fine-tune the charge transport and exciton (B1674681) confinement within the emissive layer (EML).

A notable example is its use in deep-blue OLEDs employing TADF emitters. In one such architecture, oCBP was used in a mixed host system with another material, CNmCBPCN, for the TADF emitter ν-DABNA. researchgate.net The typical structure of such a multilayer OLED might be as follows:

Anode: Indium Tin Oxide (ITO)

Hole Injection Layer (HIL): Materials like 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN)

Hole Transport Layer (HTL): Materials such as 4,4'-cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] (TAPC)

Emissive Layer (EML): A mixed host of oCBP:CNmCBPCN doped with a TADF emitter (e.g., ν-DABNA)

Electron Transport Layer (ETL): Materials like 2,4,6-tris(3-(1H-pyrazol-1-yl)phenyl)-1,3,5-triazine (3P-T2T)

Electron Injection Layer (EIL): A thin layer of a low work function material like Lithium Fluoride (LiF)

Cathode: A reflective metal such as Aluminum (Al)

The use of a mixed host, including oCBP, allows for the optimization of charge balance within the EML, which is crucial for achieving high recombination efficiency and minimizing efficiency roll-off at high brightness. researchgate.net The precise ratio of the host materials and the doping concentration of the emitter are critical parameters that are adjusted to maximize device performance. researchgate.net Optimization often involves a balance between achieving high efficiency and ensuring long operational stability. researchgate.net

The performance of OLEDs utilizing this compound is evaluated based on several key metrics, including external quantum efficiency (EQE), luminous efficiency, power efficiency, and color purity, which is defined by the Commission Internationale de l'Éclairage (CIE) coordinates.

In a device employing a mixed host of oCBP:CNmCBPCN with the TADF emitter ν-DABNA, and an additional TADF assistant dopant (PPCzTrz), a high maximum EQE of 33.0% was achieved. The device emitted deep-blue light with CIE coordinates of (0.13, 0.20). researchgate.net

A significant challenge in OLED technology, particularly for blue-emitting devices, is operational stability or lifetime, often quantified as LT50 (the time for the luminance to decrease to 50% of its initial value). The chemical and morphological stability of the host material is paramount for a long device lifetime. wikipedia.orgresearchgate.net Carbazole derivatives are known for their chemical stability. wikipedia.org Devices incorporating oCBP in a mixed-host system have demonstrated improved stability. For instance, the aforementioned deep-blue TADF OLED exhibited an LT50 of 151 hours, a significant improvement compared to a similar device without the assistant dopant, which had an LT50 of only 41 hours. researchgate.net This enhancement highlights the role of optimized EML design, in which oCBP is a key component, in mitigating degradation pathways. researchgate.netmdpi.com

Table 1: Performance of a Deep-Blue TADF OLED with a this compound (oCBP) Mixed Host System

ParameterValue
Host System oCBP:CNmCBPCN
Emitter ν-DABNA with PPCzTrz
Maximum External Quantum Efficiency (EQE) 33.0%
CIE Coordinates (x, y) (0.13, 0.20)
Lifetime (LT50) 151 hours

Data sourced from a study on deep-blue OLEDs with TADF emitters. researchgate.net

Organic Field-Effect Transistors (OFETs) and Charge Transport Layers

Organic Field-Effect Transistors (OFETs) are fundamental building blocks for flexible and low-cost electronics, such as displays and sensors. wikipedia.org The performance of an OFET is highly dependent on the charge carrier mobility of the organic semiconductor used in its channel. nih.gov

Carbazole-based materials are widely investigated for use in OFETs due to their good charge transport properties. nih.gov For instance, the isomer 4,4'-Bis(carbazol-9-yl)biphenyl (CBP) is known to be applicable as a charge transport material in OFETs. researchgate.net However, based on available scientific literature, there is a notable lack of specific research or application data for this compound in OFETs. While its structural components are relevant to charge transport, its primary research focus has been on its role as a high-triplet-energy host in OLEDs. Consequently, there is no reported data on its charge carrier mobility or performance in OFET device configurations.

Application as Active Components in Organic Photovoltaic Devices

Organic photovoltaic (OPV) devices, or organic solar cells, offer the potential for lightweight, flexible, and inexpensive solar energy conversion. youtube.com The active layer in these devices is typically a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor material. researchgate.net

Carbazole-based polymers and small molecules have been extensively explored as electron-donating materials in the active layer of OPVs due to their favorable electronic properties and stability. researchgate.net The related compound, 4,4'-Bis(carbazol-9-yl)biphenyl (CBP), has been suggested for use as a hole transport material or as part of the active layer in OPVs. researchgate.net

Despite the widespread use of the carbazole moiety in OPV materials, there is no significant body of research detailing the specific application of this compound as an active component in organic solar cells. The scientific literature predominantly focuses on its optoelectronic properties relevant to light emission rather than photovoltaic energy conversion. Therefore, its role and performance in OPV devices are not documented.

Theoretical and Computational Investigations of 2,2 Di 9h Carbazol 9 Yl Biphenyl

Quantum Chemical Calculations for Electronic Structure and Properties (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,2'-Di(9H-carbazol-9-yl)biphenyl. Methods like Density Functional Theory (DFT) are employed to determine the ground-state electronic structure, optimized geometry, and frontier molecular orbital (FMO) energies.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO level relates to the ability to donate an electron (hole-injection/transport), while the LUMO level relates to the ability to accept an electron (electron-injection/transport). The energy difference between them, the HOMO-LUMO gap, provides a first approximation of the excitation energy and influences the material's color and stability.

For this compound, the significant twist in the biphenyl (B1667301) core, forced by the ortho-substituted carbazoles, is expected to break the π-conjugation between the two halves of the molecule. DFT calculations would quantify this dihedral angle and reveal the spatial distribution of the HOMO and LUMO. It is anticipated that the HOMO would be localized primarily on the electron-rich carbazole (B46965) moieties, while the LUMO would be centered on the biphenyl core. This separation of FMOs is a key characteristic for certain types of host materials.

Time-Dependent Density Functional Theory (TD-DFT) is an extension used to study the excited states of the molecule. It is the primary method for predicting absorption and emission spectra and for calculating the energies of singlet and triplet excited states.

Table 1: Representative Electronic Properties from DFT Calculations

While specific data for this compound is not widely published, the table below illustrates the typical data obtained from DFT calculations for carbazole-based host materials. The values are hypothetical examples for illustrative purposes.

PropertyComputational MethodTypical Value RangeSignificance
HOMO EnergyDFT (e.g., B3LYP/6-31G)-5.7 to -6.1 eVHole injection and transport capability
LUMO EnergyDFT (e.g., B3LYP/6-31G)-2.0 to -2.5 eVElectron injection and transport capability
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G*)3.5 to 4.0 eVCorrelates with excitation energy
Dihedral AngleDFT Geometry Optimization70° to 90°Degree of conjugation and molecular packing

Molecular Dynamics Simulations for Conformational Analysis and Disorder Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net For a molecule like this compound, which has rotational freedom around the biphenyl single bond, MD simulations provide insight into its conformational landscape in both isolated and condensed phases (amorphous films).

In an amorphous solid, as used in OLEDs, molecules adopt a wide range of conformations, leading to energetic and structural disorder. MD simulations can model this amorphous packing by simulating the cooling of a melt or the deposition of molecules onto a surface. The results can reveal:

Conformational Distribution: The range of dihedral angles between the carbazole and biphenyl units and between the two phenyl rings of the biphenyl core. This distribution is crucial as it directly impacts the electronic properties of the material in a solid film.

Glass Transition Temperature (Tg): MD can be used to estimate the Tg, a critical parameter for the morphological stability and lifetime of an OLED device. A high Tg is desirable to prevent crystallization of the amorphous film during operation.

Disorder Effects: The simulations generate realistic ensembles of molecular arrangements. These structures can then be used in subsequent quantum chemical calculations to understand how static and dynamic disorder affect properties like charge transport and excited state energies. uc.pt Molecular changes can occur over long timescales, making these simulations computationally demanding. uc.pt

Excited State Property Modeling and Spectroscopy Simulation

Modeling the behavior of excited states is paramount for materials used in optoelectronics. Computational methods allow for the prediction and interpretation of spectroscopic data.

TD-DFT is the workhorse method for simulating UV-Visible absorption and photoluminescence (emission) spectra. The calculation provides the energies of vertical electronic transitions from the ground state to various excited states (for absorption) and from the lowest excited state back to the ground state (for emission).

Absorption Spectrum: The simulated absorption spectrum can be compared with experimental data to validate the chosen computational method. For this compound, the spectrum is expected to show distinct peaks corresponding to π-π* transitions localized on the carbazole units and transitions involving the biphenyl core.

Emission Spectrum: To simulate emission, the geometry of the molecule is first optimized in its lowest excited state (S1). The energy difference between the S1 optimized geometry and the ground state geometry at that same conformation corresponds to the emission energy. The significant structural relaxation expected for a twisted molecule like oCBP between its ground and excited states would lead to a large Stokes shift (the difference between absorption and emission maxima).

The energy of the lowest triplet state (T1) is arguably the most critical property for an OLED host material. To ensure efficient phosphorescence from a guest emitter, the host's T1 energy must be significantly higher than that of the guest to prevent unwanted energy transfer from the guest to the host.

Computational methods, including DFT and TD-DFT, can estimate the T1 energy. nih.govmdpi.com The calculation is typically performed by optimizing the geometry in the triplet state and calculating the energy difference with the ground state. For this compound, the high degree of twisting is expected to interrupt conjugation, which generally leads to a higher triplet energy compared to its more planar isomers. Computational studies on the related mCBP and pCBP have shown that the meta-linkage in mCBP results in a shorter conjugation length and a higher triplet energy (2.8 eV) compared to the para-linked pCBP (2.65 eV). researchgate.net A similar, or even more pronounced, effect would be anticipated for the ortho-linked oCBP, making it a promising candidate for hosting high-energy (blue) phosphorescent emitters.

Table 2: Key Excited State Properties and Their Significance

This table provides a qualitative summary of the expected properties for oCBP based on general principles.

PropertyExpected Characteristic for oCBPReasonImportance for OLEDs
Absorption Dominated by carbazole transitionsDecoupling of carbazole units due to twistingDetermines which wavelengths are absorbed
Emission Blue-shifted fluorescence with large Stokes shiftHigh steric hindrance limits excited-state planarizationRelevant for fluorescent applications
Triplet Energy (T1) High (> 2.8 eV)Steric hindrance breaks conjugation, localizing the exciton (B1674681) and raising its energyMust be higher than the dopant's T1 for efficient phosphorescent devices

Computational Modeling of Charge Transport and Carrier Mobility

Efficient charge transport is essential for reducing the operating voltage and improving the efficiency of OLEDs. Computational modeling can predict charge carrier (hole and electron) mobility in amorphous films of this compound. This is typically a multi-scale modeling process:

Amorphous Morphology Generation: An amorphous cell of hundreds or thousands of molecules is generated using MD simulations, as described in section 6.2.

Electronic Coupling Calculation: For adjacent pairs of molecules in the simulated morphology, the electronic coupling (or transfer integral) for hole and electron transfer is calculated using quantum chemistry methods. This value quantifies the probability of a charge hopping between the two molecules.

Site Energy Calculation: The energy of the HOMO (for holes) and LUMO (for electrons) for each individual molecule in the film is calculated. Variations in these energies due to conformational differences create energetic disorder, which can trap charges.

Kinetic Monte Carlo (KMC) Simulations: The calculated electronic couplings and site energies are used as input for KMC simulations. The KMC algorithm simulates the random walk of a charge carrier through the molecular film under the influence of an electric field, allowing for the direct calculation of carrier mobility.

For this compound, the twisted structure would likely lead to weaker intermolecular electronic couplings compared to more planar molecules, but its charge transport properties would be highly dependent on the specific packing in the amorphous state.

Development of Molecular Design Guidelines Based on Computational Approaches

Computational investigations provide powerful guidelines for rational molecular design to create next-generation materials. By systematically studying the structure-property relationships of this compound, chemists can strategically modify its structure to enhance desired properties.

Tuning Triplet Energy: Calculations can predict how adding electron-donating or electron-withdrawing groups to the carbazole or biphenyl units would alter the T1 energy. For instance, further increasing the steric bulk around the biphenyl linkage could raise the T1 energy even higher.

Improving Charge Transport: Modeling can identify whether hole or electron transport is the limiting factor. The molecular structure can then be modified to improve the mobility of the slower carrier. For example, introducing electron-deficient moieties could lower the LUMO level and improve electron transport.

Enhancing Thermal Stability: DFT calculations can estimate bond dissociation energies to identify potential weak points in the molecule that might be susceptible to degradation. MD simulations can predict how structural modifications affect the glass transition temperature (Tg).

By creating a virtual library of oCBP derivatives and calculating their key properties, a computational workflow can rapidly screen thousands of potential candidates, identifying the most promising ones for synthesis and experimental validation. This accelerates the materials discovery process, saving significant time and resources.

Validation and Correlation of Theoretical Predictions with Experimental Data for this compound

The validation of theoretical models through correlation with experimental data is a critical step in the computational design and analysis of materials for organic electronics. For this compound, often abbreviated as oCBP, this process involves comparing key photophysical and electronic properties derived from quantum chemical calculations with those measured through laboratory experiments. Such comparisons not only affirm the accuracy of the computational methods but also provide deeper insights into the structure-property relationships of the molecule.

Research aimed at developing design guidelines for host materials in blue phosphorescent organic light-emitting diodes (OLEDs) has provided a platform for this validation. nii.ac.jpresearchgate.net In these studies, density functional theory (DFT) is a common choice for theoretical calculations, while experimental values are typically obtained from techniques like UV-Vis absorption spectroscopy and photoemission yield spectroscopy. researchgate.net

A key area of comparison is the triplet energy (T1), which is a crucial parameter for host materials in phosphorescent OLEDs. For oCBP, the calculated T1 energy can be compared against experimental values to gauge the predictive power of the chosen theoretical method. While computational methods at the DFT level may not perfectly reproduce the absolute experimental values, they are often expected to correctly predict trends and relative differences across a series of related molecules. researchgate.net

Another important electronic property is the ionization potential (IP), which corresponds to the energy required to remove an electron from the molecule and is related to the Highest Occupied Molecular Orbital (HOMO) energy level. Theoretical studies have shown that calculations using the B3LYP functional with the 6-31++G(d,p) basis set tend to overestimate the adiabatic IPs by 0.4–0.5 eV. nii.ac.jp Despite this systematic overestimation, a good qualitative correlation between theoretical and experimental values is often observed for a series of carbazole-biphenyl derivatives. However, it has been noted that the correlation for oCBP can sometimes be an exception to this trend, indicating that the specific geometry of the 2,2'- linkage may introduce complexities not as accurately captured by the model compared to its other isomers. nii.ac.jp

The table below presents a comparison of theoretical and experimental values for key properties of oCBP and its more common isomer, 4,4'-Di(9H-carbazol-9-yl)biphenyl (CBP), for context.

CompoundPropertyTheoretical ValueExperimental ValueMethod/Notes
This compound (oCBP)T1 Energy (eV)2.672.76Theoretical value from a study on host material design. researchgate.net
4,4'-Di(9H-carbazol-9-yl)biphenyl (CBP)T1 Energy (eV)2.652.56Theoretical and experimental values from the same comparative study. researchgate.net
This compound (oCBP)Ionization Potential (IP) (eV)Data not consistently correlated5.9Theoretical IP for oCBP showed deviation from the general trend observed for other CBP isomers. nii.ac.jp

The discrepancy in the triplet energy for CBP, where the theoretical value is higher than the experimental one, contrasts with the situation for many other derivatives where the opposite is true. researchgate.net For oCBP, the theoretical and experimental values are more closely aligned, though a small deviation still exists. The challenges in accurately modeling the ionization potential for oCBP highlight the sensitivity of electronic properties to the steric hindrance and conformational freedom imposed by the 2,2'-substitution pattern on the biphenyl core. nii.ac.jp

Ultimately, while DFT calculations provide invaluable insights, the validation process underscores the necessity of experimental data. The correlation between theory and experiment for this compound is generally reasonable for properties like triplet energy, but can be less reliable for others like ionization potential, emphasizing that theoretical results should be interpreted with a degree of caution and in conjunction with empirical measurements. nii.ac.jpresearchgate.net

Structure Property Relationships and Molecular Design Principles for 2,2 Di 9h Carbazol 9 Yl Biphenyl

Influence of Biphenyl (B1667301) Linkage Position on Electronic Delocalization and Conjugation

The position of the linkage between the two phenyl rings in the biphenyl core is a critical determinant of the electronic properties of di-carbazolyl-biphenyl compounds. In the case of the para-linked isomer, 4,4'-CBP, the linear arrangement allows for significant electronic delocalization across the entire molecule. mdpi.com In its ground state, the electron density is distributed over the whole chromophore, with the highest occupied molecular orbital (HOMO) delocalized across the entire structure and the lowest unoccupied molecular orbital (LUMO) primarily located on the central biphenyl unit. mdpi.com

In contrast, the 2,2'-linkage in 2,2'-Di(9H-carbazol-9-yl)biphenyl introduces substantial steric hindrance between the two carbazole-phenyl units. This forces a large dihedral (twist) angle between the planes of the two phenyl rings. This significant twist disrupts the π-conjugation across the biphenyl bridge, effectively electronically isolating the two halves of the molecule. Unlike the delocalized nature of CBP, the electronic system in the 2,2'-isomer is more localized on the individual carbazole-phenyl moieties. This has profound implications for its optical and electronic properties, such as its triplet energy and charge transport mechanism. The meta-linked isomer, mCBP, represents an intermediate case where conjugation is also disrupted but to a lesser extent than in the ortho-isomer.

Impact of Molecular Conformation, Torsional Angles, and Steric Hindrance on Optoelectronic Behavior

Molecular conformation, particularly the torsional angle between the biphenyl rings, is a direct consequence of steric hindrance and plays a pivotal role in the optoelectronic behavior of this compound. Steric hindrance refers to the congestion caused by the physical presence of bulky chemical groups, which can prevent reactions or force a molecule into a specific conformation. libretexts.org In this molecule, the proximity of the two bulky carbazole (B46965) units at the 2 and 2' positions creates significant repulsive forces, leading to a highly twisted structure. youtube.com

This non-planar conformation has several key impacts:

Electronic Isolation: As mentioned, the large torsional angle electronically decouples the two carbazole units, which prevents the formation of a lower-energy, delocalized excited state. This is crucial for maintaining a high triplet energy.

Molecular Packing: The twisted shape inhibits close π-π stacking in the solid state. This can be advantageous for reducing self-quenching and preventing the formation of excimers, which lead to undesirable, broad, and redshifted emission. mdpi.com

Solubility and Amorphous Morphology: The non-planar structure often leads to better solubility and a higher tendency to form stable amorphous glass phases, which is beneficial for fabricating uniform thin films in OLEDs.

Triplet Energy: By disrupting conjugation, the high torsional angle effectively increases the energy of the lowest triplet state (ET), a critical property for host materials in phosphorescent OLEDs. researchgate.net

Studies on related systems have shown that steric hindrance is a key factor governing structural planarization in the excited state, which in turn influences the photophysical properties of the material. researchgate.net

Rational Design Strategies for Tuning Triplet Energy Levels and Preventing Unwanted Quenching

A high triplet energy (ET) is arguably the most critical parameter for a host material in blue phosphorescent OLEDs (PhOLEDs). To ensure efficient light emission from the phosphorescent guest (dopant), the host's triplet energy must be significantly higher than that of the guest. nih.gov This confines the triplet excitons on the emitter and prevents energy back-transfer to the host, which would otherwise quench the emission. nih.govresearchgate.net The molecular structure of this compound is inherently designed for a high triplet energy, and further modifications can be made based on several rational strategies.

Key Design Strategies:

Maximizing Torsional Twist: The ortho-linkage is a prime example of this strategy. By forcing a large dihedral angle, conjugation is minimized, which keeps the triplet energy high. Further increasing steric hindrance by adding bulky substituents (e.g., methyl groups) in positions that enhance this twist can further elevate the triplet energy. researchgate.net

Interrupting Conjugation with Meta-Linkages: While the ortho-linkage is highly effective, meta-linkages also serve to disrupt the conjugation pathway more than para-linkages. This is why mCBP generally has a higher triplet energy than CBP. rsc.org

Incorporating Saturated or Non-Conjugated Units: Introducing moieties like phosphine (B1218219) oxides can act as points of saturation, effectively breaking the π-conjugation within the molecule to maintain a high triplet energy. researchgate.net

Utilizing Wide-Bandgap Building Blocks: Constructing hosts from molecular units that intrinsically possess high triplet energies, such as carbazole, dibenzofuran, and dibenzothiophene, is a fundamental approach. nih.govresearchgate.net

The following table compares the triplet energies of this compound's isomers and other relevant host materials.

CompoundLinkageTriplet Energy (eV)
4,4'-di(9H-carbazol-9-yl)-1,1'-biphenyl (CBP) Para~2.6
3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP) Meta~2.9
Hexakis(9H-carbazol-9-yl)cyclotriphosphazene (PzCz) N/A3.00 rsc.org
TCTA N/A~2.84

Note: The exact triplet energy for this compound can vary based on measurement conditions but is expected to be high, comparable to or exceeding that of mCBP, due to its twisted structure.

Engineering Molecular Planarity for Optimized Charge Transport and Interfacial Properties

The planarity of an organic semiconductor has a dual and often conflicting influence on device performance. On one hand, a planar molecular structure can facilitate strong π-π interactions and ordered packing in the solid state, which is often essential for high charge carrier mobility. rsc.org Crystal engineering can be employed to force molecules into favorable orientations that enhance electronic coupling and, consequently, charge transport. rsc.org

On the other hand, for host materials in PhOLEDs, excessive planarity and the resulting intermolecular interactions are often detrimental. Strong π-π stacking can lead to the formation of aggregates and excimers, which act as quenching sites and lower the triplet energy, thereby reducing device efficiency and color purity.

The design of this compound deliberately sacrifices planarity to achieve the desired optoelectronic properties for a host material. The engineered non-planarity serves to:

Isolate Molecules: The twisted shape creates physical separation between the chromophores of adjacent molecules.

Maintain High Triplet Energy: As discussed, the lack of planarity is the primary reason for its high triplet energy.

Promote Morphological Stability: The tendency to form stable amorphous glasses helps in creating smooth, uniform films, which is critical for device fabrication and preventing electrical shorts.

Therefore, for this specific application, engineering a non-planar molecule is the optimal strategy, contrasting with designs for transistor applications where maximizing planarity and crystallinity is often the goal. rsc.org

Design of Derivatives with Tailored Bipolar or Unipolar Charge Transporting Characteristics

The ability of a host material to transport both electrons and holes (bipolar transport) is crucial for achieving a balanced charge flux within the emissive layer of an OLED. researchgate.net This balance ensures that the recombination of electrons and holes occurs efficiently within the desired zone, leading to high quantum efficiency. elsevierpure.com

The parent this compound is inherently a unipolar hole-transporting material. The carbazole moiety is electron-rich and well-known for its excellent hole-transporting capabilities. To engineer bipolar characteristics into this framework, derivatives must be designed that incorporate electron-transporting (electron-deficient) functional groups.

Strategies for Bipolar Design:

Incorporation of Electron-Withdrawing Moieties: Attaching electron-deficient units to the carbazole or biphenyl backbone can introduce electron-transporting character. Common electron-withdrawing groups include cyano (-CN), triazine, quinoxaline, and sulfonyl groups. researchgate.netrsc.orgresearchgate.net

Donor-Acceptor Architecture: A common approach is to create a molecule with distinct electron-donor (like carbazole) and electron-acceptor sections. researchgate.net For instance, a derivative could be synthesized where one of the carbazole units is replaced or functionalized with a strong electron-accepting group.

The table below lists common donor and acceptor units used in designing bipolar organic semiconductors.

Charge TransportMoiety TypeExamples
Hole Transport Donor (Electron-Rich)Carbazole, Triphenylamine, Dibenzofuran
Electron Transport Acceptor (Electron-Poor)Triazine, Quinoxaline, Benzimidazole, Cyano groups, Phosphine Oxide

By carefully selecting and positioning these functional groups on the this compound scaffold, it is possible to tune the HOMO and LUMO energy levels and create derivatives with balanced, ambipolar transport properties suitable for high-efficiency OLEDs. rsc.org

Strategies for Mitigating Excimer Formation and Enhancing Emissive Purity in the Solid State

An excimer is an excited-state dimer formed between two identical molecules, one in an excited state and one in the ground state. In the solid state, this typically occurs between closely packed, co-facial molecules. Excimer emission is characterized by a broad, unstructured, and significantly redshifted spectrum compared to the emission of an isolated molecule (monomer). researchgate.net For applications requiring high color purity, such as in displays, excimer formation is highly undesirable.

Mitigating excimer formation is a key challenge in the design of emissive materials and hosts. The most effective strategy is to prevent the molecules from adopting the close, face-to-face π-stacking arrangement required for excimer formation.

The molecular structure of this compound is an excellent example of intrinsic excimer mitigation:

Inherent Steric Hindrance: The highly twisted, non-planar conformation resulting from the ortho-linkage is the primary defense against excimer formation. The bulky carbazole groups physically prevent adjacent molecules from getting close enough in a co-facial orientation.

Formation of Amorphous Films: The non-planar structure promotes the formation of disordered, amorphous films rather than crystalline ones, which disrupts the long-range order that can facilitate π-stacking.

For derivatives, this property can be further enhanced by attaching bulky or sterically demanding side chains to the carbazole or biphenyl units. mdpi.com These groups act as "steric shields" that further enforce intermolecular separation, ensuring that emission in the solid state is purely from the monomeric species, thus achieving high emissive purity. mdpi.com

Conclusion and Future Research Directions in 2,2 Di 9h Carbazol 9 Yl Biphenyl Studies

Summary of Current Understanding and Key Achievements

2,2'-Di(9H-carbazol-9-yl)biphenyl, often abbreviated as CBP, has established itself as a cornerstone material in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its widespread adoption stems from a favorable combination of properties, including high triplet energy, good charge transport characteristics, and excellent thermal stability. These attributes make it an effective host material in phosphorescent OLEDs (PhOLEDs), where it facilitates efficient energy transfer to dopant molecules, leading to high electroluminescence and color purity. sigmaaldrich.comrsc.org

Research has extensively characterized the structural, photophysical, and electronic properties of CBP. The molecule consists of two carbazole (B46965) units attached to a biphenyl (B1667301) backbone. This structure gives rise to a high glass transition temperature, which is crucial for the morphological stability of thin films in devices. researchgate.net The HOMO and LUMO energy levels of CBP are well-suited for facilitating charge injection and transport, contributing to its role as a versatile host material. sigmaaldrich.com Furthermore, its wide bandgap allows for the efficient hosting of various colored phosphorescent emitters.

Key achievements in the study of CBP include its successful integration into high-performance OLEDs, demonstrating its capability to enable high quantum efficiencies. mdpi.com The understanding of its excited state dynamics and the influence of molecular packing on its properties have been advanced through both experimental and computational studies. rsc.org These investigations have provided valuable insights into structure-property relationships, guiding the design of new and improved materials.

Identification of Emerging Challenges in Advanced Organic Materials Science

Despite the successes, the field of advanced organic materials, including the continued use and development of CBP and its derivatives, faces several significant challenges. A primary hurdle is the long-term operational stability of organic electronic devices. numberanalytics.comttconsultants.commdpi.com Degradation mechanisms, often initiated by factors such as heat, moisture, and electrical stress, can limit the lifetime of devices, hindering their widespread commercialization. signalintegrityjournal.com For materials like CBP, poor film stability due to crystallization tendencies over time remains a concern. mdpi.commdpi.com

Scalability of production and fabrication is another major challenge. numberanalytics.comttconsultants.commdpi.com While laboratory-scale synthesis and device fabrication are well-established, translating these processes to large-scale, cost-effective manufacturing remains a significant obstacle. numberanalytics.com The development of new techniques, such as roll-to-roll printing, is crucial for enabling the mass production of organic electronic devices. numberanalytics.com

Furthermore, the charge carrier mobility in many organic semiconductors is lower than in their inorganic counterparts, which can limit device performance. numberanalytics.commdpi.comcsfusion.org Improving charge transport properties without compromising other essential characteristics like high triplet energy and stability is a continuous research focus. The integration of organic electronics with traditional silicon-based technologies also presents challenges related to interface materials and processing compatibility. numberanalytics.com

Prospective Avenues for Future Research and Development

To address the existing challenges and unlock the full potential of materials like this compound, future research is being directed towards several promising avenues.

Exploration of Novel Synthetic Methodologies and Scalable Production

The development of new, efficient, and scalable synthetic routes for CBP and its derivatives is a critical area of research. polyu.edu.hk Current methods, while effective in the lab, may not be economically viable for large-scale industrial production. Research into one-step synthesis protocols and the use of more environmentally friendly and cost-effective catalysts and reagents could significantly lower production costs. patsnap.com For instance, exploring microwave-assisted synthesis has shown promise in drastically reducing reaction times and increasing yields for carbazole derivatives. polyu.edu.hk Furthermore, developing synthetic strategies that allow for precise control over the final product's purity is essential for achieving consistent device performance.

Investigation of New Device Architectures and Multifunctional Applications

Future research will likely explore the integration of CBP and its derivatives into novel device architectures beyond traditional OLEDs. This includes their potential use in flexible and transparent electronics, wearable sensors, and organic photovoltaics (OPVs). sigmaaldrich.comnumberanalytics.com The inherent flexibility of organic materials makes them ideal for such applications. numberanalytics.comttconsultants.com Moreover, the concept of multifunctional materials, where a single compound can perform multiple roles within a device (e.g., host, charge transport, and light-emitting), is gaining traction. Research into modifying the CBP structure to impart additional functionalities could lead to simplified device structures and improved performance. nih.gov

Advanced Spectroscopic Characterization of Intermolecular Interactions and Dynamics

A deeper understanding of the photophysical processes occurring in the solid state is crucial for designing more efficient and stable materials. Advanced spectroscopic techniques can provide invaluable insights into intermolecular interactions, charge and exciton (B1674681) dynamics, and degradation pathways in CBP-based films. rsc.orgresearchgate.net Techniques such as time-resolved spectroscopy can probe the excited-state behavior on ultrafast timescales, revealing critical information about energy transfer and quenching mechanisms. rsc.org Correlating these fundamental photophysical properties with the molecular organization in thin films will enable a more rational design of next-generation materials. mdpi.com

Application of Machine Learning and AI in Materials Discovery and Optimization

The vast chemical space of possible organic materials makes traditional trial-and-error discovery methods inefficient and time-consuming. schrodinger.comresearchgate.net Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the design and discovery of new materials with desired properties. researchgate.netacs.org By training ML models on existing experimental and computational data, it is possible to predict the properties of new candidate molecules, significantly narrowing down the search space for promising materials. schrodinger.comresearchgate.net Active learning workflows, which combine ML with physics-based simulations, can efficiently guide the exploration of chemical space to identify high-performing OLED materials. schrodinger.com This data-driven approach can be applied to optimize the properties of CBP derivatives or to discover entirely new host materials with superior performance and stability. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2,2'-Di(9H-carbazol-9-yl)biphenyl, and how can reaction conditions be optimized for high yield?

The synthesis typically employs Buchwald–Hartwig coupling between carbazole derivatives and halogenated biphenyl precursors. Key steps include:

  • Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and X-Phos as catalysts.
  • Optimizing reaction temperature (e.g., 110°C) and solvent systems (e.g., toluene/THF) to enhance coupling efficiency .
  • Purification via sublimation (>99% purity) to remove unreacted starting materials and byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Single-crystal X-ray diffraction confirms molecular geometry and dihedral angles (e.g., biphenyl group planarity) .
  • UV-Vis and photoluminescence (PL) spectroscopy in solvents like CH₂Cl₂ or THF reveal absorption peaks at 237–295 nm and emission at 381 nm .
  • ¹H/¹³C NMR is critical for structural validation, though solubility challenges in deuterated solvents may require alternative techniques (e.g., mass spectrometry) .

Q. How is this compound utilized as a host material in OLED devices?

  • It serves as a high-triplet-energy host for blue and green emitters in thermally activated delayed fluorescence (TADF) OLEDs.
  • Device optimization involves blending with emitters (e.g., 20 vol% doping in mCBP-CN ) and layering with hole/electron transport materials (e.g., NPB and NBPhen) .

Advanced Research Questions

Q. How does the substitution pattern (2,2' vs. 3,3' vs. 4,4') influence the photophysical and charge transport properties of carbazolylbiphenyl isomers?

  • Conjugation disruption : The 2,2' isomer exhibits reduced π-conjugation compared to 4,4'-CBP, leading to higher triplet energy (T₁) and suppressed charge transfer, as shown by TD-DFT simulations .
  • Solvent polarity effects : The 2,2' isomer shows minimal emission redshift in polar solvents, unlike 4,4'-CBP, due to limited structural distortion during excitation .

Q. What methodologies resolve contradictions in reported photoluminescence quantum yields (PLQYs) of this compound-based devices?

  • Host-guest compatibility : PLQY variations (e.g., 75–83%) arise from emitter doping concentrations and host polarity. Mixed-host systems (e.g., mCBP with mCBP-CN) improve exciton confinement and reduce aggregation .
  • Time-resolved PL spectroscopy quantifies delayed fluorescence components and identifies non-radiative decay pathways .

Q. How do computational tools like nonadiabatic molecular dynamics (NAMD) enhance understanding of charge transfer in this compound?

  • NAMD simulations reveal ultrafast S₁→S₀ internal conversion (~picosecond timescale) and biphenyl planarization during excitation, critical for designing efficient TADF materials .
  • Vibronic coupling analysis explains emission broadening in polar solvents, guiding solvent selection for device fabrication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.